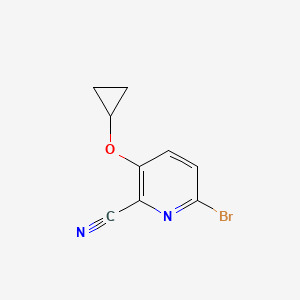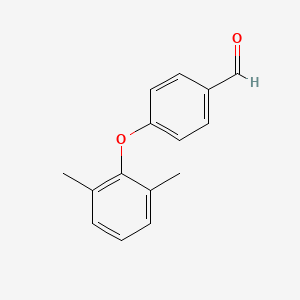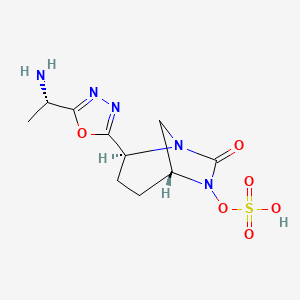
4,4'-Bis(dodecylthio)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(dodecylthio)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted at the 4-position with a dodecylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dodecylthio)-2,2’-bithiophene typically involves the reaction of 2,2’-bithiophene with dodecylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 4,4’-Bis(dodecylthio)-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(dodecylthio)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dodecylthio groups to dodecyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecyl-substituted bithiophenes.
Substitution: Halogenated bithiophenes.
Aplicaciones Científicas De Investigación
4,4’-Bis(dodecylthio)-2,2’-bithiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(dodecylthio)-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The dodecylthio groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene rings contribute to the compound’s electronic properties, enabling it to participate in redox reactions and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(alkylthio)-2,2’-bithiophenes: Compounds with different alkylthio groups.
2,2’-Bithiophene: The parent compound without the dodecylthio substitutions.
4,4’-Bis(arylthio)-2,2’-bithiophenes: Compounds with arylthio groups instead of alkylthio groups.
Uniqueness
4,4’-Bis(dodecylthio)-2,2’-bithiophene is unique due to the presence of long dodecylthio chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to form organized structures in thin films, making it particularly useful in electronic applications.
Propiedades
Fórmula molecular |
C32H54S4 |
|---|---|
Peso molecular |
567.0 g/mol |
Nombre IUPAC |
4-dodecylsulfanyl-2-(4-dodecylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H54S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-31(35-27-29)32-26-30(28-36-32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
Clave InChI |
AOQZRYUYSKXSTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)

![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)








![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)


